molecular formula C12H17ClN2 B7844217 N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine

N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine

Cat. No.: B7844217
M. Wt: 224.73 g/mol
InChI Key: REBUXQWOEZJVGE-UHFFFAOYSA-N
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Description

N¹-(2-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a 2-chloro-benzyl group and a cyclopropyl moiety attached to the same nitrogen atom. Its structural uniqueness arises from the combination of a halogenated aromatic ring and a strained cyclopropane ring, which may influence its electronic properties, steric profile, and intermolecular interactions .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBUXQWOEZJVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N*1*-(2-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent differences, molecular weights, and notable properties:

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Notes
N¹-(2-Chloro-benzyl)-N¹-cyclopropyl-... 2-Cl-benzyl Not specified Likely C₁₃H₁₇ClN₂ ~224–259* Discontinued; rigid cyclopropane enhances steric effects
N¹-(3-Chloro-benzyl)-N¹-cyclopropyl-... 3-Cl-benzyl 1181607-37-3 C₁₃H₁₇ClN₂ 224.73 Higher polarity vs. 2-Cl isomer due to substituent position
N¹-(2,5-Dichloro-benzyl)-N¹-cyclopropyl-... 2,5-diCl-benzyl 1353961-14-4 C₁₃H₁₆Cl₂N₂ 259.17 Increased lipophilicity and molecular weight
N¹-(3-Fluoro-benzyl)-N¹-cyclopropyl-... 3-F-benzyl 1249195-71-8 C₁₂H₁₇FN₂ 208.28 Reduced steric bulk vs. Cl analogs; altered electronic profile
N¹-(3-Methyl-benzyl)-N¹-cyclopropyl-... 3-Me-benzyl 1181619-00-0 C₁₃H₂₀N₂ 204.31 Lower electronegativity; enhanced hydrophobic interactions
N¹-(2-Methoxy-benzyl)-N¹-cyclopropyl-... 2-MeO-benzyl 1181576-07-7 C₁₃H₂₀N₂O 220.31 Methoxy group improves solubility via H-bonding

*Estimated based on analogs.

Key Structural and Functional Differences

  • Dichloro derivatives (e.g., 2,5-dichloro-benzyl in ) exhibit higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Fluorine (3-F-benzyl) and methoxy (2-MeO-benzyl) substituents modulate electronic properties differently. Fluorine’s electronegativity may stabilize charge interactions, while methoxy groups enhance solubility .
  • Cyclopropane vs.

Biological Activity

N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a cyclopropyl group and a chloro-benzyl moiety attached to an ethane-1,2-diamine backbone. The molecular formula is C11H14ClN2C_{11}H_{14}ClN_2, indicating the presence of two nitrogen atoms and a chlorine atom, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine exhibit significant antimicrobial activity. A study on structurally related compounds demonstrated that many derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.00050.0005 to 0.032μg/mL0.032\,\mu g/mL, outperforming standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Type
Compound A0.0005Gram-positive bacteria
Compound B0.032Gram-negative bacteria
Tetracycline0.5Standard antibiotic

Structure-Activity Relationship (SAR)

The biological activity of N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine can be attributed to its structural components. The presence of the chloro group enhances lipophilicity and may facilitate better membrane penetration, while the cyclopropyl moiety contributes to conformational rigidity, potentially increasing binding affinity to biological targets.

A comparative analysis with similar compounds reveals that variations in substituents can lead to different biological profiles:

Table 2: Comparative Analysis of Similar Compounds

Compound NameSimilarity ScoreKey Features
N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine0.91Dual chlorobenzyl groups; enhanced activity
N1-(pyridin-2-yl)ethane-1,2-diamine0.85Pyridine ring; distinct interaction potential
N,N'-Dimethyl-p-phenylenediamine0.83Different substituents; industrial applications

Case Studies

Case Study 1: Antifungal Activity
In addition to antibacterial properties, some derivatives of related diamines have demonstrated antifungal activity against pathogens such as Candida albicans. These findings suggest that modifications in the structure could lead to enhanced antifungal efficacy .

Case Study 2: Neuroleptic Potential
Another area of investigation includes the neuroleptic potential of compounds with similar structures. For instance, certain benzamide derivatives have shown promise in treating psychosis by modulating dopaminergic pathways . The structure of N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine may allow for similar investigations into its effects on neurological conditions.

The mechanism by which N1-(2-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells or human tissues. This binding can alter metabolic pathways or cellular signaling processes, leading to the desired therapeutic effects.

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